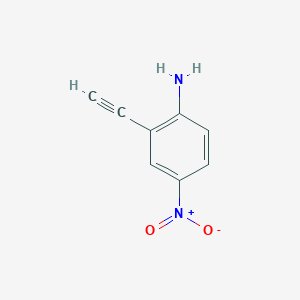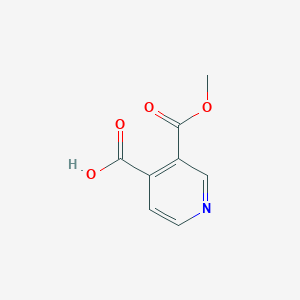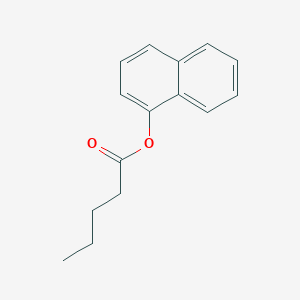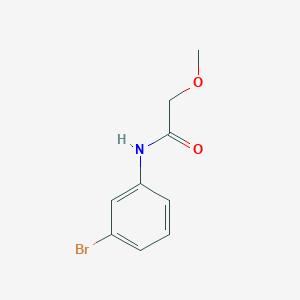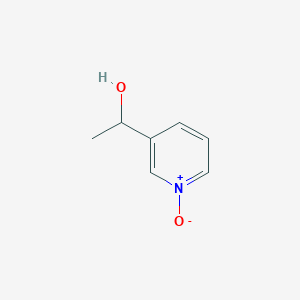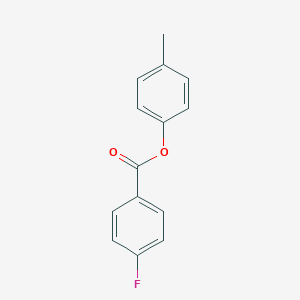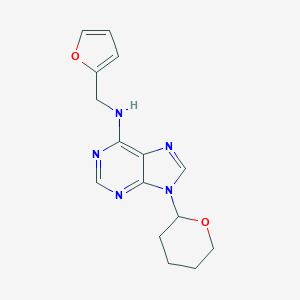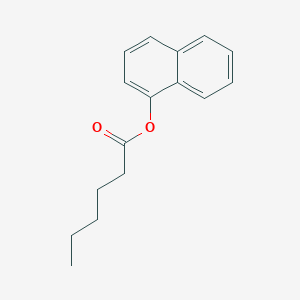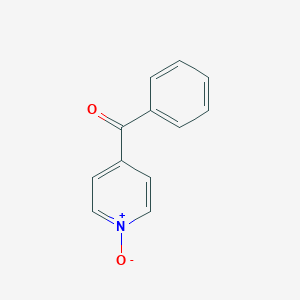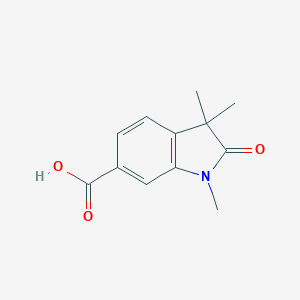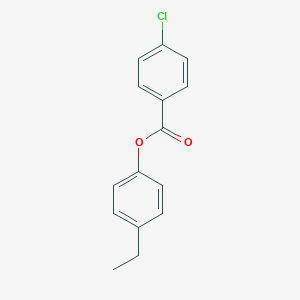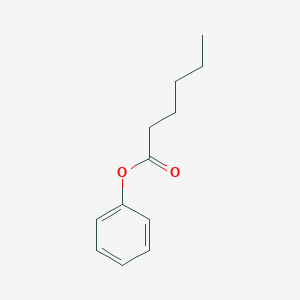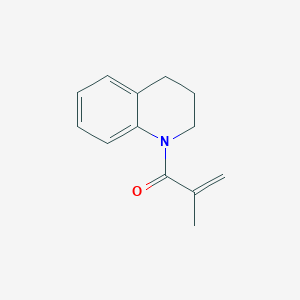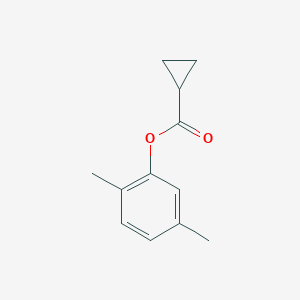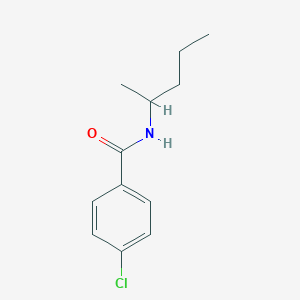
4-chloro-N-pentan-2-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-pentan-2-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CB13 and is a selective antagonist of the cannabinoid receptor type 2 (CB2).
Wirkmechanismus
CB13 acts as a selective antagonist of the CB2 receptor, which is primarily expressed in immune cells and has been shown to play a role in inflammation and immune response. CB13 binds to the CB2 receptor and inhibits its activation, leading to a decrease in inflammation and immune response.
Biochemische Und Physiologische Effekte
CB13 has been shown to have anti-inflammatory effects both in vitro and in vivo. It has also been shown to have analgesic effects in animal models of pain. Additionally, CB13 has been shown to have neuroprotective effects, as it has been shown to protect against oxidative stress and apoptosis in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CB13 is its selectivity for the CB2 receptor, which allows for targeted inhibition of inflammation and immune response. However, one limitation of CB13 is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CB13. One area of interest is the potential use of CB13 in the treatment of cancer, as it has been shown to inhibit tumor growth. Additionally, further research is needed to determine the optimal dosing and administration of CB13 for therapeutic use. Finally, there is a need for more research on the safety and toxicity of CB13 in humans.
Synthesemethoden
The synthesis of CB13 involves the reaction of 4-chlorobenzoyl chloride with 2-amino-pentane in the presence of a base. The reaction yields 4-chloro-N-pentan-2-ylbenzamide as a white solid. This method has been optimized to produce high yields of CB13 with high purity.
Wissenschaftliche Forschungsanwendungen
CB13 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. CB13 has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth in vitro and in vivo. Additionally, CB13 has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
7461-45-2 |
|---|---|
Produktname |
4-chloro-N-pentan-2-ylbenzamide |
Molekularformel |
C12H16ClNO |
Molekulargewicht |
225.71 g/mol |
IUPAC-Name |
4-chloro-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C12H16ClNO/c1-3-4-9(2)14-12(15)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
JQFSPJVRVRSMOP-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



